molecular formula C21H22O9 B12741656 Actofunicone CAS No. 358376-44-0

Actofunicone

Cat. No.: B12741656
CAS No.: 358376-44-0
M. Wt: 418.4 g/mol
InChI Key: VSHBHDIKPQHDHQ-NSHDSACASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of actofunicone involves the cultivation of Talaromyces flavus under specific conditions to produce the compound. The culture broth is then subjected to solvent extraction, followed by purification using techniques such as silica gel column chromatography and high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound would likely follow similar steps, with optimization for large-scale fermentation and extraction processes. This includes maintaining optimal growth conditions for Talaromyces flavus and employing efficient extraction and purification methods to maximize yield .

Scientific Research Applications

Antifungal Applications

Actofunicone has been extensively studied for its antifungal properties, particularly against resistant strains of fungi such as Candida albicans.

Mechanism of Action:

  • This compound functions as a potentiator of existing antifungal agents like miconazole, enhancing their efficacy. For instance, studies have shown that the combination of this compound with miconazole significantly reduces the IC50 value against Candida albicans, indicating a synergistic effect .

Table 1: Efficacy of this compound in Antifungal Activity

CompoundIC50 (nM)Combination with this compoundNew IC50 (nM)
Miconazole14.5Yes3.5 - 6.3
Other AzolesVariesYesDecreased by 50%

Clinical Relevance:

  • The use of this compound can be particularly beneficial for immunocompromised patients who are at higher risk for fungal infections due to treatments like chemotherapy or organ transplants .

Anticancer Applications

Recent studies have highlighted the potential of this compound in cancer treatment, showcasing its ability to inhibit tumor growth and induce apoptosis in cancer cells.

In Vivo Studies:

  • In xenograft models, this compound demonstrated significant tumor growth inhibition compared to control groups, with reported inhibition rates reaching up to 60% at doses of 20 mg/kg .

Case Study: Breast Cancer Treatment

  • Objective: Evaluate the anticancer effects in breast cancer models.
  • Results: The administration of this compound led to significant apoptosis induction in cancer cells with minimal effects on normal cells, highlighting its potential as a selective therapeutic agent .

Properties

CAS No.

358376-44-0

Molecular Formula

C21H22O9

Molecular Weight

418.4 g/mol

IUPAC Name

methyl 2-[6-[(2S)-2-acetyloxypropyl]-4-oxopyran-3-carbonyl]-3,5-dimethoxybenzoate

InChI

InChI=1S/C21H22O9/c1-11(30-12(2)22)6-14-8-17(23)16(10-29-14)20(24)19-15(21(25)28-5)7-13(26-3)9-18(19)27-4/h7-11H,6H2,1-5H3/t11-/m0/s1

InChI Key

VSHBHDIKPQHDHQ-NSHDSACASA-N

Isomeric SMILES

C[C@@H](CC1=CC(=O)C(=CO1)C(=O)C2=C(C=C(C=C2OC)OC)C(=O)OC)OC(=O)C

Canonical SMILES

CC(CC1=CC(=O)C(=CO1)C(=O)C2=C(C=C(C=C2OC)OC)C(=O)OC)OC(=O)C

Origin of Product

United States

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